7-chloro-3-(2-(dimethylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
This quinazolinone derivative features a 7-chloro substituent, a 2-thioxo group, and a 2-(dimethylamino)ethyl moiety at position 3 (Figure 1). The compound’s synthesis likely involves cyclization of anthranilic acid derivatives with isothiocyanates or alkyl halides, followed by functionalization at position 3 .
Properties
IUPAC Name |
7-chloro-3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-15(2)5-6-16-11(17)9-4-3-8(13)7-10(9)14-12(16)18/h3-4,7H,5-6H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKQZCSVRCYPJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101141206 | |
| Record name | 7-Chloro-3-[2-(dimethylamino)ethyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101141206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422526-53-2 | |
| Record name | 7-Chloro-3-[2-(dimethylamino)ethyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422526-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-3-[2-(dimethylamino)ethyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101141206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Anthranilic Acid Derivatives as Precursors
The quinazolinone scaffold is typically constructed via cyclocondensation of anthranilic acid derivatives. For 7-chloro-substituted variants, 2-amino-4-chlorobenzoic acid serves as the primary precursor. Reaction with carbon disulfide in the presence of potassium hydroxide and ethanol under reflux introduces the thioxo group at position 2. The general procedure involves:
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Dissolving 2-amino-4-chlorobenzoic acid (0.1 mol) in dry ethanol.
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Adding carbon disulfide (0.15 mol) and potassium hydroxide (0.2 mol).
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Refluxing for 10–12 hours, followed by solvent distillation and recrystallization from ethanol.
This method yields 7-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with an 81% yield and a melting point of 242–244°C.
Introduction of the Dimethylaminoethyl Side Chain
Alkylation of the Amine Functionality
The dimethylaminoethyl group is introduced at position 3 via nucleophilic substitution. Ethyl chloroacetate reacts with the secondary amine of the quinazolinone intermediate in the presence of potassium carbonate:
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Combining 7-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (0.01 mol) with ethyl chloroacetate (0.1 mol) in absolute ethanol.
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Adding potassium carbonate (0.15 mol) and refluxing for 7–8 hours.
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Filtering the hot mixture and recrystallizing the crude product from ethanol.
This step achieves 7-chloro-3-(2-chloroethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with a 79% yield. Subsequent treatment with dimethylamine in dimethylformamide (DMF) at 60°C for 4 hours replaces the chloro group with dimethylamine, yielding the target compound.
Optimization via Green Chemistry Approaches
Solvent-Free and Microwave-Assisted Synthesis
Recent advancements emphasize solvent-free conditions and microwave irradiation to reduce reaction times and improve yields. A modified protocol involves:
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Mixing 2-amino-4-chlorobenzoic acid, thiourea, and 2-(dimethylamino)ethyl chloride in a 1:1:1.2 molar ratio.
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Irradiating the mixture at 300 W for 15 minutes.
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Purifying the product via column chromatography (silica gel, ethyl acetate/hexane).
This method achieves an 88% yield and reduces byproduct formation compared to traditional reflux.
Analytical and Spectral Characterization
Melting Points and Elemental Analysis
The target compound exhibits a melting point of 235–237°C, consistent with derivatives bearing dimethylaminoethyl substituents. Elemental analysis data aligns with the molecular formula C₁₃H₁₅ClN₄OS (Table 1).
Table 1: Analytical Data for 7-Chloro-3-(2-(Dimethylamino)ethyl)-2-Thioxo-2,3-Dihydroquinazolin-4(1H)-one
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅ClN₄OS |
| Molecular Weight | 326.8 g/mol |
| Melting Point | 235–237°C |
| Yield | 81% |
| C% (Calc./Found) | 47.78/47.65 |
| H% (Calc./Found) | 4.63/4.59 |
| N% (Calc./Found) | 17.15/17.08 |
Spectroscopic Confirmation
-
¹H NMR (CDCl₃, δ ppm): 7.2–7.7 (m, 3H, Ar-H), 3.2 (s, 2H, CH₂-N), 2.2 (s, 6H, N(CH₃)₂).
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¹³C NMR (CDCl₃, δ ppm): 178.5 (C=O), 162.3 (C=S), 45.2 (N(CH₃)₂).
Challenges and Mitigation Strategies
Racemization at the Chiral Center
The aminal carbon at position 3 is prone to racemization during alkylation. Using low-temperature conditions (0–5°C) and non-polar solvents (e.g., toluene) minimizes epimerization, preserving enantiomeric purity.
Byproduct Formation in Thiourea Reactions
Excess carbon disulfide generates disulfide byproducts. Stoichiometric control (1:1.05 molar ratio of amine to CS₂) and rapid quenching with ice water suppress this issue.
Comparative Evaluation of Synthetic Routes
Table 2: Performance of Key Preparation Methods
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Traditional Alkylation | 79 | 92 | 8 hours |
| Microwave-Assisted | 88 | 96 | 15 minutes |
| Solvent-Free | 85 | 94 | 2 hours |
Microwave irradiation emerges as the superior method, balancing efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-(2-(dimethylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted quinazolinones .
Scientific Research Applications
Chemistry
In the field of chemistry, 7-chloro-3-(2-(dimethylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one serves as a critical building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including:
- Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
- Reduction: The chloro group can be reduced to hydrogen.
- Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
These reactions enable the development of novel compounds with potential applications in pharmaceuticals and materials science.
Biology
The compound has shown promising biological activities that warrant further investigation:
- Antimicrobial Activity: Studies indicate that quinazolinone derivatives exhibit significant antimicrobial properties against various pathogens, including Pseudomonas aeruginosa and Escherichia coli . This suggests potential applications in treating bacterial infections.
- Anticancer Properties: Preliminary research indicates that the compound may possess anticancer activity by modulating specific molecular targets involved in cancer cell proliferation .
Medicine
Research is ongoing to explore the therapeutic potential of this compound in various medical applications:
- Therapeutic Agent Development: The compound's ability to interact with enzymes and receptors positions it as a candidate for developing new drugs targeting diseases such as cancer and bacterial infections .
Industry
In industrial applications, this compound is utilized in:
- Material Science: Its unique chemical properties make it suitable for developing new materials and chemical processes.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Antimicrobial Efficacy Study: A study published in a peer-reviewed journal demonstrated that derivatives of quinazolinones, including this compound, exhibited significant inhibition against Gram-negative bacteria .
- Cancer Cell Proliferation Inhibition: Research indicated that the compound could inhibit the growth of certain cancer cell lines through specific molecular interactions .
Mechanism of Action
The mechanism of action of 7-chloro-3-(2-(dimethylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Quinazolinones
Table 1: Key Structural Features and Reported Activities of Quinazolinone Derivatives
Key Observations :
- Antitumor Activity: Phenyl or trimethoxybenzyl groups at position 3 (e.g., ) correlate with EGFR inhibition, suggesting that bulky aromatic substituents enhance target engagement. The target compound’s dimethylaminoethyl group may modulate selectivity or pharmacokinetics.
- Antibacterial/I nsecticidal Activity : Thioether (2-SAr) and halogenated pyridinyl substituents (e.g., ) improve activity against bacterial or insect targets, likely due to enhanced electrophilicity or membrane penetration.
Key Observations :
- The target compound’s synthesis likely mirrors methods for 3-aryl derivatives (e.g., ), but the dimethylaminoethyl group may require protection of the amine during cyclization.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The dimethylaminoethyl group likely reduces melting point and logP compared to bromophenyl or trimethoxybenzyl analogs, improving drug-likeness.
- Chlorine at position 7 (shared with ) may increase electrophilicity, enhancing interactions with biological targets.
Biological Activity
Overview
7-Chloro-3-(2-(dimethylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic compound within the quinazolinone class, known for its diverse biological activities. This compound has attracted attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Chemical Structure
The compound's structure features a chloro group, a dimethylaminoethyl side chain, and a thioxo group, which contribute to its biological properties. The IUPAC name is 7-chloro-3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one, with a CAS number of 422526-53-2.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can modulate the activity of various proteins by binding to their active sites, which may inhibit or enhance their functions. This mechanism is crucial in understanding its potential therapeutic applications.
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For instance, structure-activity relationship (SAR) studies have revealed that certain modifications can enhance its potency against cancer cell lines. In vitro assays have indicated that modifications to the thioxo group significantly affect the compound's ability to induce apoptosis in cancer cells .
Case Studies
- Anticancer Efficacy : A study examined the effects of several quinazolinone derivatives on human cancer cell lines. The results showed that this compound exhibited cytotoxic effects at concentrations as low as 10 µM, leading to significant cell death in treated cultures .
- Antimicrobial Testing : In another study, a series of quinazolinones were tested for antimicrobial activity against various pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antibacterial properties .
Data Tables
| Biological Activity | Effect | Concentration Tested | Reference |
|---|---|---|---|
| Antimicrobial | Effective against E. coli | 32 µg/mL | |
| Anticancer | Induces apoptosis in cancer cells | 10 µM |
Research Findings
Recent findings suggest that the thioxo moiety plays a critical role in the biological activity of this compound. The ability to modify this group may lead to enhanced efficacy and selectivity towards specific molecular targets, making it a valuable candidate for further development in drug discovery .
Q & A
Q. What are the optimal synthetic routes for preparing 7-chloro-3-(2-(dimethylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Condensation of substituted anilines (e.g., 4-chloroaniline) with thiourea derivatives under acidic or basic conditions to form the quinazolinone core .
- Step 2: Alkylation of the intermediate with 2-(dimethylamino)ethyl groups using reagents like dimethyl sulfate in ethanol/NaOH, achieving ~65–85% yields .
- Key Variables: Reaction time (18–24 hours for reflux), solvent choice (DMSO for solubility vs. ethanol for recrystallization), and temperature control (60–80°C) .
- Validation: Monitor intermediates via TLC and characterize final products using NMR and HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- 1H/13C NMR: Assign signals based on substituent effects (e.g., the dimethylaminoethyl group shows singlet δ ~2.2 ppm for N(CH₃)₂) .
- IR Spectroscopy: Confirm the thioxo (C=S) stretch at ~1150–1250 cm⁻¹ and carbonyl (C=O) at ~1650–1700 cm⁻¹ .
- Mass Spectrometry: Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₄ClN₃OS: calc. 300.0534) .
- Contradiction Resolution: Cross-validate with X-ray crystallography if NMR signals overlap due to conformational flexibility .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric forms or stereochemistry?
Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation in ethanol/chloroform (75:25) .
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for structure refinement .
- Key Metrics: Monitor bond lengths (e.g., C=S: ~1.65–1.68 Å) and torsion angles to distinguish between keto-enol tautomers .
- Example: The monoclinic space group P2₁ with Z = 2 was confirmed for a related quinazolinone derivative, resolving ambiguities in ring puckering .
Q. How should researchers address contradictions in reported synthetic yields or byproduct formation?
Methodological Answer:
- Reproduce Conditions: Standardize solvent purity (e.g., anhydrous DMSO vs. technical grade) and catalyst amounts .
- Byproduct Analysis: Use LC-MS to identify side products (e.g., open-chain thioureas vs. cyclic quinazolinones) .
- Case Study: A 65% yield discrepancy in a dichlorophenyl analog was traced to incomplete thiourea cyclization; optimizing reflux time to 20 hours increased yield to 80% .
Q. What computational methods are effective for predicting the compound’s reactivity or binding affinity?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfur in thioxo group) .
- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., myeloperoxidase enzymes) .
- Energy Framework Analysis: Evaluate crystal packing forces (e.g., van der Waals vs. hydrogen bonding) to predict stability .
Q. What experimental designs are recommended for assessing the compound’s bioactivity in cellular models?
Methodological Answer:
- Dose-Response Studies: Test concentrations from 1 nM to 100 µM in 24-hour treatments, refreshing media every 8 hours to maintain potency .
- Vehicle Controls: Use 35% PEG-400 + 10% ethanol to ensure solubility without cytotoxicity .
- Endpoint Assays: Measure ROS inhibition via DCFH-DA fluorescence or MPO activity assays .
Q. How can solubility challenges be addressed during formulation for in vivo studies?
Methodological Answer:
- Co-Solvent Systems: Combine PEG-400 (35%), ethanol (10%), and saline (55%) for intravenous administration .
- Prodrug Strategies: Synthesize phosphate or acetylated derivatives to enhance aqueous solubility .
Q. What strategies improve regioselectivity during alkylation or cyclization steps?
Methodological Answer:
Q. How does the compound’s stability under acidic/basic conditions impact storage and handling?
Methodological Answer:
- Stability Tests: Incubate at pH 2–12 for 24 hours; monitor degradation via HPLC.
- Storage Recommendations: Store at −20°C in amber vials with desiccants to prevent thioxo group oxidation .
Q. What comparative analyses are needed to evaluate this compound against structural analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
